molecular formula C11H12FNO B141842 3-(5-fluoro-1H-indol-3-yl)propan-1-ol CAS No. 141071-80-9

3-(5-fluoro-1H-indol-3-yl)propan-1-ol

Cat. No.: B141842
CAS No.: 141071-80-9
M. Wt: 193.22 g/mol
InChI Key: JXNVVCPTZHQWFO-UHFFFAOYSA-N
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Description

3-(5-fluoro-1H-indol-3-yl)propan-1-ol is a chemical compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-fluoro-1H-indol-3-yl)propan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 5-fluoroindole.

    Alkylation: The 5-fluoroindole undergoes alkylation with a suitable alkylating agent, such as 3-chloropropanol, under basic conditions to introduce the propanol group at the 3-position.

    Purification: The final product is purified using techniques such as column chromatography to obtain this compound in high purity.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(5-fluoro-1H-indol-3-yl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used for oxidation reactions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for reduction reactions.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: The major product is 3-(5-fluoro-1H-indol-3-yl)propan-1-one.

    Reduction: The major product is this compound.

    Substitution: The major products depend on the substituent introduced in place of the fluorine atom.

Scientific Research Applications

3-(5-fluoro-1H-indol-3-yl)propan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(5-fluoro-1H-indol-3-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s binding affinity to certain receptors, leading to its biological effects. The propanol group may also play a role in modulating the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-chloro-1H-indol-3-yl)propan-1-ol
  • 3-(5-bromo-1H-indol-3-yl)propan-1-ol
  • 3-(5-methyl-1H-indol-3-yl)propan-1-ol

Uniqueness

3-(5-fluoro-1H-indol-3-yl)propan-1-ol is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms are known to enhance the metabolic stability and binding affinity of compounds, making this compound particularly interesting for drug development and other applications.

Properties

IUPAC Name

3-(5-fluoro-1H-indol-3-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO/c12-9-3-4-11-10(6-9)8(7-13-11)2-1-5-14/h3-4,6-7,13-14H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXNVVCPTZHQWFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=CN2)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20567069
Record name 3-(5-Fluoro-1H-indol-3-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20567069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141071-80-9
Record name 5-Fluoro-1H-indole-3-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=141071-80-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(5-Fluoro-1H-indol-3-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20567069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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